molecular formula C19H28N2O2 B13114186 tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate

tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate

Cat. No.: B13114186
M. Wt: 316.4 g/mol
InChI Key: QMQGMWPJTZZKGJ-IXDOHACOSA-N
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Description

tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tert-butyl carbamate group attached to a hexahydrocyclopenta[c]pyrrole ring system, which is further substituted with a benzyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of a suitable hexahydrocyclopenta[c]pyrrole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate group. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions due to its unique structural features.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions with the target protein .

Comparison with Similar Compounds

  • tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
  • tert-butyl N-[(3aR,4R,6aS)-2-benzoyl-octahydrocyclopenta[c]pyrrol-4-yl]carbamate

Uniqueness: The presence of the benzyl group in tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate distinguishes it from other similar compoundsAdditionally, the specific stereochemistry of the compound contributes to its unique biological activity and interactions with molecular targets .

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)/t15-,16+,17-/m1/s1

InChI Key

QMQGMWPJTZZKGJ-IXDOHACOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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